Cyclohexanone, 2-(methylsulfinyl)-2-(methylthio)-
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Overview
Description
Cyclohexanone, 2-(methylsulfinyl)-2-(methylthio)- is an organic compound that belongs to the class of cyclohexanones. This compound features a cyclohexane ring with a ketone group and two substituents: a methylsulfinyl and a methylthio group. These functional groups can significantly influence the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(methylsulfinyl)-2-(methylthio)- typically involves the introduction of the methylsulfinyl and methylthio groups onto a cyclohexanone backbone. This can be achieved through various organic synthesis techniques, such as:
Nucleophilic Substitution: Introducing the methylthio group via nucleophilic substitution reactions.
Oxidation: Converting the methylthio group to a methylsulfinyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include:
Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(methylsulfinyl)-2-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be further oxidized to a sulfone.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The methylsulfinyl and methylthio groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
Oxidation Products: Sulfones.
Reduction Products: Secondary alcohols.
Substitution Products: Various substituted cyclohexanones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(methylsulfinyl)-2-(methylthio)- depends on its interaction with molecular targets. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2-(methylthio)-: Lacks the methylsulfinyl group.
Cyclohexanone, 2-(methylsulfinyl)-: Lacks the methylthio group.
Cyclohexanone, 2-(methylsulfonyl)-2-(methylthio)-: Contains a sulfone group instead of a sulfinyl group.
Uniqueness
Cyclohexanone, 2-(methylsulfinyl)-2-(methylthio)- is unique due to the presence of both methylsulfinyl and methylthio groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
823221-70-1 |
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Molecular Formula |
C8H14O2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
2-methylsulfanyl-2-methylsulfinylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O2S2/c1-11-8(12(2)10)6-4-3-5-7(8)9/h3-6H2,1-2H3 |
InChI Key |
IVYIDAYPZVWIJC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CCCCC1=O)S(=O)C |
Origin of Product |
United States |
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